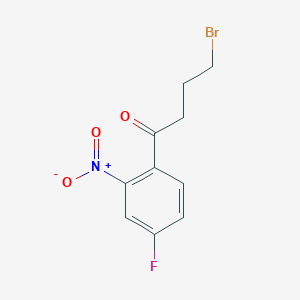
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a butanone backbone. It is used as a reagent in the synthesis of various pharmacologically active compounds, including antipsychotic and anti-emetic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one typically involves the reaction of 4-fluoro-2-nitrobenzene with 4-bromobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide . The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The butanone moiety can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) at elevated pressures.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Formation of 4-azido-1-(4-fluoro-2-nitrophenyl)butan-1-one.
Reduction: Formation of 4-bromo-1-(4-fluoro-2-aminophenyl)butan-1-one.
Oxidation: Formation of 4-bromo-1-(4-fluoro-2-nitrophenyl)butanoic acid.
Aplicaciones Científicas De Investigación
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Utilized in the development of antipsychotic and anti-emetic drugs.
Industry: Applied in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one involves its interaction with specific molecular targets. For instance, when used in the synthesis of pharmacologically active compounds, it may act as a precursor that binds to dopamine receptors, thereby modulating neurotransmitter activity. The presence of the nitro and fluoro groups enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Used in the synthesis of anti-inflammatory agents.
4-Bromo-1-(4-fluorophenyl)butan-1-one: Similar structure but lacks the nitro group, used in the synthesis of Droperidol.
Uniqueness
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological properties.
Propiedades
Número CAS |
62513-48-8 |
|---|---|
Fórmula molecular |
C10H9BrFNO3 |
Peso molecular |
290.09 g/mol |
Nombre IUPAC |
4-bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one |
InChI |
InChI=1S/C10H9BrFNO3/c11-5-1-2-10(14)8-4-3-7(12)6-9(8)13(15)16/h3-4,6H,1-2,5H2 |
Clave InChI |
RCVDUBMEPOPGTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
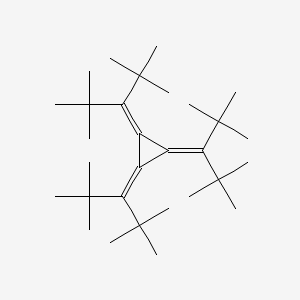
silane](/img/structure/B14515169.png)
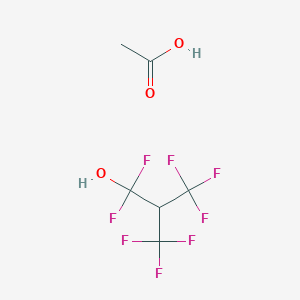
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)
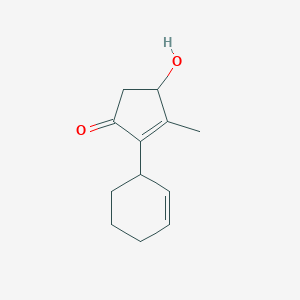
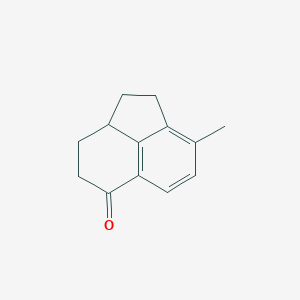
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)
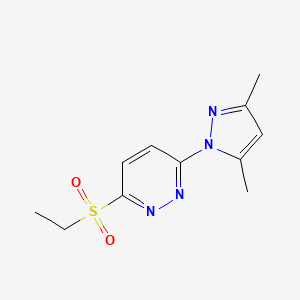
![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
